molecular formula C25H36O4 B1666734 Ajulemic acid CAS No. 137945-48-3

Ajulemic acid

Cat. No. B1666734
M. Wt: 400.5 g/mol
InChI Key: YCHYFHOSGQABSW-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajulemic acid, also known as lenabasum, is a cannabinoid CB2 agonist potentially for treatment of skin-predominant dermatomyositis. Ajulemic acid is a synthetic cannabinoid derivative of the non-psychoactive THC metabolite 11-nor-9-carboxy-THC that shows useful analgesic and anti-inflammatory effects without causing a subjective "high". It is being developed for the treatment of neuropathic pain and inflammatory conditions such as arthritis. It does not however share the anti-emetic effects of other cannabinoids but may be useful for treating pain and chronic inflammatory conditions where nausea is not present.

Scientific Research Applications

Ajulemic Acid's Interaction with PPARγ

Ajulemic acid (AJA) is a synthetic analog of THC-11-oic acid and has been studied for its potent analgesic and anti-inflammatory activities. It is particularly notable for its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a significant role in pain and inflammation management. This interaction suggests AJA's potential in drug development for treating pain and inflammation, as it binds directly and specifically to PPARγ and activates its transcriptional activity at pharmacological concentrations (Ambrosio et al., 2007); (Liu et al., 2003).

Potential in Treating Chronic Inflammation and Fibrosis

AJA has shown promise in preclinical studies and clinical trials for its safety, tolerability, and efficacy in inflammation and fibrosis models. Its mechanism involves suppressing tissue scarring and stimulating endogenous eicosanoids that resolve chronic inflammation and fibrosis without causing immunosuppression. AJA is being developed for systemic sclerosis, cystic fibrosis, dermatomyositis, and systemic lupus erythematosus, showing potential as a potent inflammation-resolving drug with a unique mechanism of action (Burstein, 2018).

Effects on T Lymphocytes and Anti-inflammatory Profile

Studies have demonstrated AJA's ability to induce apoptosis in human T lymphocytes, which is significant considering the role of T lymphocytes in chronic inflammation diseases like rheumatoid arthritis. Additionally, AJA influences cyclooxygenase 2 (COX2) expression and eicosanoid production, specifically increasing the production of 15-deoxy-delta(12,14)-PGJ(2), an eicosanoid facilitating the resolution of inflammation, without significantly affecting PGE(2) production. These findings highlight AJA's potential as a therapeutic agent for diseases characterized by acute and chronic inflammation, such as rheumatoid arthritis (Bidinger et al., 2003); (Stebulis et al., 2008).

Role in Enhancing Endogenous Proresolving and Anti-inflammatory Eicosanoids

AJA has been shown to increase the formation of lipoxin A4, an endogenous proresolving and anti-inflammatory eicosanoid. This suggests that AJA and similar agents could be beneficial for conditions characterized by inflammation and tissue injury, providing a mechanism for AJA's ability to limit the progress of inflammation (Zurier et al., 2009).

Ajulemic Acid's Potential in Systemic Sclerosis and Other Fibrotic Diseases

Research has explored the antifibrotic effects of AJA in experimental models of systemic sclerosis, demonstrating its ability to modulate fibrogenesis. The study showed that AJA can prevent and reduce the progression of fibrosis, influencing collagen neosynthesis by scleroderma fibroblasts and stimulating PPAR-γ signalling. This indicates AJA's potential as a therapeutic option for fibrotic diseases like scleroderma (Gonzalez et al., 2012).

Other Potential Applications

Further studies have explored AJA's efficacy in various conditions, such as its suppression of human monocyte interleukin-1beta production, potential effects on bladder overactivity, and selective activity on CB2 receptors while reducing CB1 activity. These diverse applications underline AJA's broad potential in treating different conditions related to inflammation and pain (Zurier et al., 2003); (Hiragata et al., 2006); (Tepper et al., 2014).

properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O4/c1-6-7-8-9-12-24(2,3)17-14-20(26)22-18-13-16(23(27)28)10-11-19(18)25(4,5)29-21(22)15-17/h10,14-15,18-19,26H,6-9,11-13H2,1-5H3,(H,27,28)/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHYFHOSGQABSW-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40900959
Record name Lenabasum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40900959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ajulemic acid

CAS RN

137945-48-3
Record name Ajulemic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137945-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenabasum [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137945483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ajulemic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lenabasum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40900959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENABASUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGN7X90BT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ajulemic acid
Reactant of Route 2
Ajulemic acid
Reactant of Route 3
Ajulemic acid
Reactant of Route 4
Ajulemic acid
Reactant of Route 5
Reactant of Route 5
Ajulemic acid
Reactant of Route 6
Ajulemic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.